molecular formula C26H28N2O4S B11246929 N-benzyl-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-benzyl-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11246929
M. Wt: 464.6 g/mol
InChI Key: MAQMFQSGATUZJD-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-BENZYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine ring system substituted with benzenesulfonyl, benzyl, and tert-butyl groups

Properties

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-6-tert-butyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H28N2O4S/c1-26(2,3)20-14-15-23-22(16-20)28(33(30,31)21-12-8-5-9-13-21)18-24(32-23)25(29)27-17-19-10-6-4-7-11-19/h4-16,24H,17-18H2,1-3H3,(H,27,29)

InChI Key

MAQMFQSGATUZJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-BENZYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.

    N-Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where the nitrogen atom of the benzoxazine ring reacts with benzyl chloride.

    Addition of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-BENZYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzene rings and the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride for N-benzylation, benzenesulfonyl chloride for sulfonylation.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

4-(BENZENESULFONYL)-N-BENZYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-BENZYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BENZENESULFONYL)-N-BENZYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its complex structure, which allows for multiple functional modifications and interactions with various biological targets. Its combination of benzenesulfonyl, benzyl, and tert-butyl groups provides a distinctive profile in terms of reactivity and biological activity.

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